h-d-cys(trt)-oh

Übersicht

Beschreibung

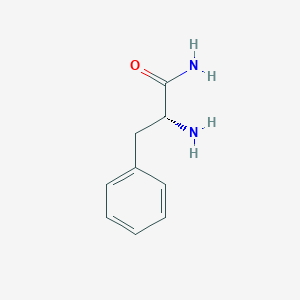

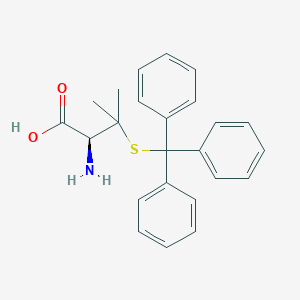

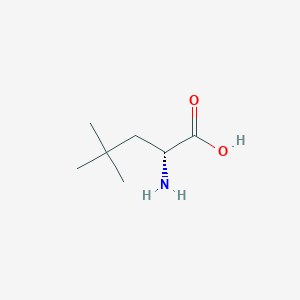

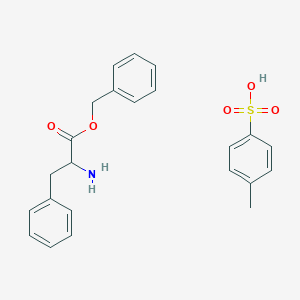

Tritylcystein: ist eine Verbindung, die eine Trityl-(Triphenylmethyl)-Gruppe am Schwefelatom von Cystein trägt. Die Tritylgruppe ist eine gängige Schutzgruppe in der organischen Synthese, insbesondere in der Peptidchemie, da sie stabil ist und sich unter milden Bedingungen leicht entfernen lässt . Tritylcystein wird häufig bei der Synthese von Peptiden und Proteinen verwendet, wo es dazu dient, die Thiolgruppe von Cysteinresten während verschiedener chemischer Reaktionen zu schützen .

Wissenschaftliche Forschungsanwendungen

Chemie: Tritylcystein wird in der Peptidsynthese ausgiebig als Schutzgruppe für Cysteinreste verwendet. Es ermöglicht den selektiven Schutz und die Entschützung von Thiolgruppen und erleichtert so die Synthese komplexer Peptide und Proteine .

Biologie: In der biologischen Forschung wird Tritylcystein verwendet, um die Rolle von Cysteinresten in der Proteinstruktur und -funktion zu untersuchen. Es wird auch bei der Entwicklung von Cystein-basierten Sonden und Sensoren zum Nachweis von Thiol-haltigen Biomolekülen eingesetzt .

Medizin: Tritylcystein-Derivate haben sich als potenzielle Therapeutika erwiesen, da sie in der Lage sind, Redoxzustände zu modulieren und vor oxidativem Stress zu schützen. Sie werden auf ihre Anwendung bei der Behandlung von Krankheiten im Zusammenhang mit oxidativem Schaden untersucht .

Industrie: In der pharmazeutischen und biotechnologischen Industrie wird Tritylcystein bei der Herstellung von Peptid-basierten Arzneimitteln und Biologika eingesetzt. Es wird auch bei der Entwicklung von diagnostischen Tests und Biosensoren eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Tritylcystein beinhaltet in erster Linie den Schutz der Thiolgruppe von Cysteinresten. Die Tritylgruppe bildet eine stabile kovalente Bindung mit dem Schwefelatom und verhindert unerwünschte Reaktionen während der chemischen Synthese. Die Tritylgruppe kann unter milden sauren oder reduktiven Bedingungen selektiv entfernt werden, was eine kontrollierte Freisetzung der freien Thiolgruppe ermöglicht .

Wirkmechanismus

Target of Action

S-Trityl-D-Cysteine (STLC) primarily targets the human mitotic kinesin Eg5 . Eg5 is a motor protein involved in the formation of the bipolar spindle, a structure that separates chromosomes during cell division . Inhibition of Eg5 can lead to cell cycle arrest and apoptosis, making it a promising target for cancer chemotherapy .

Mode of Action

STLC acts as a potent allosteric inhibitor of Eg5 . It binds to an allosteric pocket formed by loop L5 of Eg5, leading to inhibition of the protein’s ATPase activity . This interaction disrupts the normal function of Eg5, preventing the formation of the bipolar spindle and inducing mitotic arrest .

Biochemical Pathways

The inhibition of Eg5 by STLC affects the mitotic spindle assembly pathway . This disruption leads to the collapse of the mitotic spindle, preventing the proper segregation of chromosomes during cell division . The resulting mitotic arrest can trigger apoptosis, leading to cell death .

Result of Action

The primary result of STLC’s action is the induction of mitotic arrest, which can lead to apoptosis and cell death . This makes STLC a potent antitumor agent, as it can effectively halt the proliferation of cancer cells .

Biochemische Analyse

Biochemical Properties

S-Trityl-D-Cysteine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it targets the catalytic domain of Eg5 and inhibits Eg5 basal and microtubule-activated ATPase activity . The compound’s interaction with these biomolecules is essential for its function and contributes to its biochemical properties .

Cellular Effects

S-Trityl-D-Cysteine has significant effects on various types of cells and cellular processes. It does not prevent cell cycle progression at the S or G2 phases but inhibits both separation of the duplicated centrosomes and bipolar spindle formation, thereby blocking cells specifically in the M phase of the cell cycle with monoastral spindles . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of S-Trityl-D-Cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a tight-binding inhibitor, with an estimation of Ki,app <150 nM at 300 mM NaCl and 600 nM at 25 mM KCl . It binds more tightly than monastrol because it has both an 8-fold faster association rate and 1/4-fold slower release rate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of S-Trityl-D-Cysteine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

S-Trityl-D-Cysteine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available in the literature.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tritylcystein erfolgt in der Regel durch Reaktion von Cystein mit Tritylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin . Die Reaktion verläuft unter milden Bedingungen, in der Regel bei Raumtemperatur, und führt zur Bildung von Tritylcystein mit hoher Ausbeute. Der allgemeine Reaktionsschema ist wie folgt:

Cystein+Tritylchlorid→Tritylcystein+HCl

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von Tritylcystein ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Synthesegeräten und Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tritylcystein unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe von Tritylcystein kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Tritylgruppe kann unter reduktiven Bedingungen entfernt werden, z. B. durch Behandlung mit Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2), Iod (I2) oder andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4) oder andere Reduktionsmittel.

Substitution: Nucleophile wie Amine, Thiole oder Alkohole.

Hauptprodukte:

Oxidation: Disulfide, Sulfonsäuren.

Reduktion: Freies Cystein, Tritylalkohol.

Substitution: Verschiedene substituierte Cystein-Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

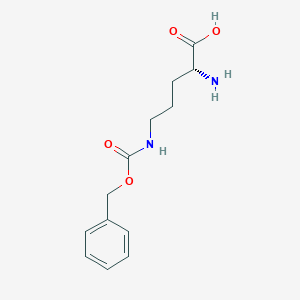

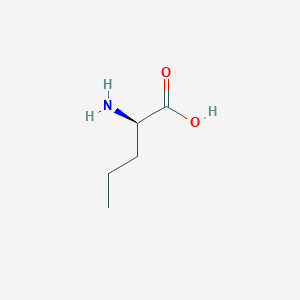

Benzylcystein: Eine weitere Schutzgruppe für Cystein, die jedoch unter sauren Bedingungen weniger stabil ist.

Acetylcystein: Wird als Mucolytikum und Antioxidans verwendet, wird aber in der Peptidsynthese nicht häufig als Schutzgruppe eingesetzt.

Fmoc-Cystein: Wird in der Festphasenpeptidsynthese verwendet, erfordert jedoch andere Entschützungsbedingungen als Tritylcystein.

Einzigartigkeit: Tritylcystein ist aufgrund seiner hohen Stabilität und einfachen Entfernung unter milden Bedingungen einzigartig. Dies macht es besonders nützlich bei der Synthese komplexer Peptide und Proteine, bei denen ein selektiver Schutz und die Entschützung von Cysteinresten entscheidend sind .

Eigenschaften

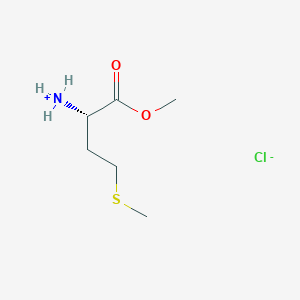

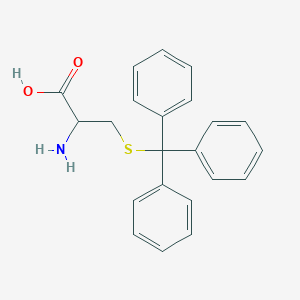

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.